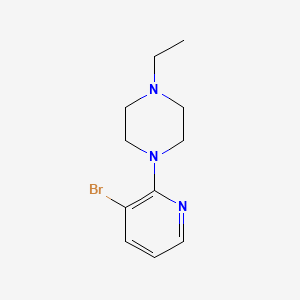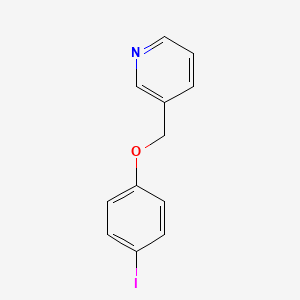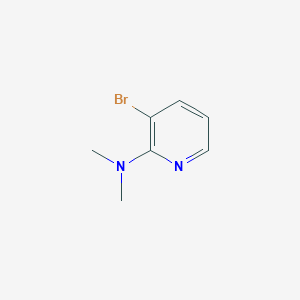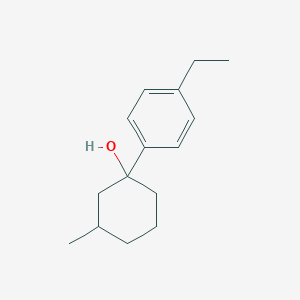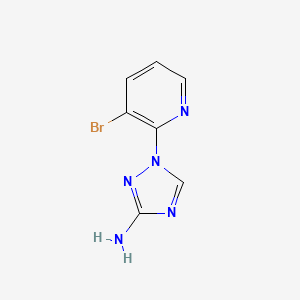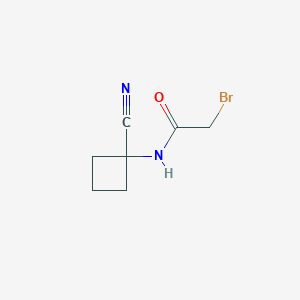
5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine” contains several functional groups. The 3-Fluoropyridin-4-yl group is a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a fluorine atom at the 3rd position . The 1,3,4-oxadiazol-2-amine is a five-membered ring containing two nitrogen atoms, one oxygen atom, and an amine group at the 2nd position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine and oxadiazole rings would contribute to the compound’s stability and potentially its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyridine ring might undergo electrophilic substitution reactions, while the amine group could participate in reactions typical for amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could affect the compound’s electronegativity and polarity .Aplicaciones Científicas De Investigación
Anticancer Potential
5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine and its derivatives have been explored for their potential in anticancer therapies. For instance, Ahsan and Shastri (2015) reported on the synthesis of oxadiazole analogues from 2-aminopyridine. These compounds, including derivatives of this compound, displayed antiproliferative activity against various cancer cell lines like leukemia, non-small lung cancer, and breast cancer. Particularly, some compounds showed high selectivity towards non-small cell lung cancer with significant growth inhibition (Ahsan & Shastri, 2015).
Vinayak et al. (2017) also synthesized novel amine derivatives of this compound, demonstrating cytotoxicity against human cancer cell lines like HeLa, Caco-2, and HepG2. Some of these compounds exhibited higher cytotoxicity than standard anticancer drugs (Vinayak et al., 2017).
Antimicrobial and Antioxidant Activities
This compound and its derivatives have shown promise in antimicrobial and antioxidant applications. Saundane, Verma, and Katkar (2013) synthesized derivatives of 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine, closely related to this compound. These compounds exhibited promising antibacterial, antifungal, and antioxidant activities, highlighting their potential in combating various microbial infections and oxidative stress (Saundane et al., 2013).
Herbicidal Activity
In the agricultural sector, derivatives of this compound have been explored for herbicidal properties. Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, demonstrating moderate to high herbicidal activity against various weeds without causing crop injury (Tajik & Dadras, 2011).
Material Science Applications
In material science, this compound has been utilized for developing photo- and electro-active materials. Mochizuki, Hasui, and Ikeda (2005) designed oxadiazole derivatives with an amine and an alkyl tail, including a compound structurally related to this compound. These compounds exhibited strong blue fluorescence and were identified as potential materials for photo- and electro-active devices (Mochizuki et al., 2005).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding or other types of molecular interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(3-Fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Propiedades
IUPAC Name |
5-(3-fluoropyridin-4-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O/c8-5-3-10-2-1-4(5)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNOKGZEBVSKQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=NN=C(O2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1376659.png)
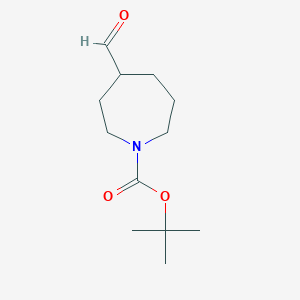
![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)


